molecular formula C7H6BNO3 B3186683 Furo[3,2-c]pyridin-2-ylboronic acid CAS No. 1264511-67-2

Furo[3,2-c]pyridin-2-ylboronic acid

Cat. No.: B3186683
CAS No.: 1264511-67-2
M. Wt: 162.94 g/mol
InChI Key: GJLFJOXLBGSLQX-UHFFFAOYSA-N
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Description

Significance of Heteroaryl Boronic Acids as Versatile Synthetic Intermediates

Heteroaryl boronic acids are a class of organic compounds that contain a heterocyclic aromatic ring system bonded to a boronic acid group (-B(OH)₂). These compounds are highly valued in organic synthesis for their versatility as synthetic intermediates. sigmaaldrich.comresearchgate.net Their prominence largely stems from their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. sigmaaldrich.comthieme-connect.com This powerful carbon-carbon bond-forming reaction allows for the efficient construction of complex molecular architectures from readily available starting materials. researchgate.net

Beyond the Suzuki-Miyaura reaction, heteroaryl boronic acids participate in a range of other important transformations, including Chan-Lam coupling (for the formation of carbon-heteroatom bonds), Stille coupling, and Sonogashira coupling. sigmaaldrich.com Their stability, generally low toxicity, and the ease with which they can be synthesized and handled contribute to their widespread use in both academic and industrial research. nih.gov The incorporation of heteroaromatic moieties is of particular interest in medicinal chemistry, as these structural motifs are found in a vast number of biologically active compounds and approved drugs. nih.gov

The reactivity and stability of heteroaryl boronic acids can be influenced by the nature of the heterocyclic ring and the position of the boronic acid group. For instance, some heteroaryl boronic acids can be unstable and prone to decomposition, which presents challenges for their synthesis and application. researchgate.net

Overview of Furo[3,2-c]pyridine (B1313802) Scaffolds in Advanced Organic Synthesis

The furo[3,2-c]pyridine scaffold is a fused heterocyclic system composed of a furan (B31954) ring and a pyridine (B92270) ring. ontosight.ai This structural motif is of significant interest in organic and medicinal chemistry due to its presence in a variety of natural products and synthetic compounds with diverse biological activities. researchgate.net The fusion of the electron-rich furan ring with the electron-deficient pyridine ring results in a unique electronic distribution that influences the molecule's chemical properties and biological interactions. ontosight.aiontosight.ai

Furo[3,2-c]pyridine derivatives have been investigated for a range of potential therapeutic applications, including as antipsychotic agents, kinase inhibitors, and modulators of cellular signaling pathways. nih.govacs.orgnih.gov For example, certain derivatives have shown affinity for serotonin (B10506) and dopamine (B1211576) receptors, which are important targets in the treatment of central nervous system disorders. nih.gov Furthermore, the planar nature of the furo[3,2-c]pyridine system has led to its exploration in materials science, particularly in the development of organic light-emitting diodes (OLEDs). researchgate.netgrafiati.com The synthesis of the furo[3,2-c]pyridine core can be achieved through various strategies, often involving the construction of one ring onto the other pre-formed ring system. researchgate.netresearchgate.net

Contextualization of Furo[3,2-c]pyridin-2-ylboronic Acid within Boronic Acid Chemistry

This compound (C₇H₆BNO₃) is a specific example of a heteroaryl boronic acid that combines the key features of both the furopyridine scaffold and the boronic acid functional group. biosynth.com Its molecular structure positions the boronic acid at the 2-position of the furo[3,2-c]pyridine ring system. This specific arrangement dictates its reactivity and potential applications in synthesis.

As a boronic acid, it is a key substrate for cross-coupling reactions, enabling the introduction of the furo[3,2-c]pyridine moiety into a wide array of organic molecules. This is particularly valuable for the synthesis of complex pharmaceutical intermediates and novel materials. The presence of the nitrogen atom in the pyridine ring and the oxygen atom in the furan ring can influence the reactivity of the boronic acid group, potentially requiring tailored reaction conditions for optimal yields in coupling reactions.

The development and application of this compound and its derivatives are part of a broader effort in synthetic chemistry to create novel molecular entities with tailored properties. By providing a versatile handle for chemical modification, this compound serves as a gateway to a diverse range of substituted furopyridines, each with the potential for unique biological or material properties.

Data Tables

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₇H₆BNO₃ biosynth.com
Molecular Weight 162.94 g/mol biosynth.com
CAS Number 1264511-67-2 biosynth.com
Boiling Point 381.33 °C biosynth.com
Melting Point 262.3 °C biosynth.com

Table 2: Related Heterocyclic Scaffolds

Scaffold NameMolecular FormulaCAS NumberKey Features
Furo[3,2-c]pyridineC₇H₅NO271-96-5 nih.govFused furan and pyridine rings. ontosight.ai
Furo[3,2-b]pyridine (B1253681)C₇H₅NO272-62-8 nih.govIsomeric form of furopyridine. nih.gov
2,3-Dihydrofuro[3,2-c]pyridineC₇H₇NO193605-29-7 echemi.comPartially saturated furopyridine derivative.

Table 3: Common Reactions Involving Heteroaryl Boronic Acids

Reaction NameDescription
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of a boronic acid with an organohalide. sigmaaldrich.comthieme-connect.com
Chan-Lam Coupling Copper-catalyzed formation of a carbon-heteroatom bond between a boronic acid and an amine or alcohol. sigmaaldrich.com
Stille Coupling Palladium-catalyzed coupling of an organostannane with an organohalide. Boronic acids can be used in variations of this reaction. sigmaaldrich.com
Sonogashira Coupling Palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. Boronic acids can be involved in related transformations. sigmaaldrich.com
Hydroxylation Conversion of aryl/heteroaryl boronic acids to phenols. nih.gov

Properties

CAS No.

1264511-67-2

Molecular Formula

C7H6BNO3

Molecular Weight

162.94 g/mol

IUPAC Name

furo[3,2-c]pyridin-2-ylboronic acid

InChI

InChI=1S/C7H6BNO3/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h1-4,10-11H

InChI Key

GJLFJOXLBGSLQX-UHFFFAOYSA-N

SMILES

B(C1=CC2=C(O1)C=CN=C2)(O)O

Canonical SMILES

B(C1=CC2=C(O1)C=CN=C2)(O)O

Origin of Product

United States

Synthetic Methodologies for Furo 3,2 C Pyridin 2 Ylboronic Acid

Classical Approaches to Furo[3,2-c]pyridin-2-ylboronic Acid Synthesis

Classical methods for the formation of aryl and heteroaryl boronic acids typically rely on the generation of a highly reactive organometallic intermediate, which is then quenched with a boron-containing electrophile.

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic systems. wikipedia.org The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a stabilized organolithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate is then trapped with an electrophile, such as a trialkyl borate (B1201080), to install the boronic acid functionality after acidic workup.

For the furo[3,2-c]pyridine (B1313802) system, a DMG would need to be installed on the pyridine (B92270) ring to direct lithiation. However, the inherent electronic properties of the fused ring system present a challenge; the π-excessive furan (B31954) ring is generally more susceptible to deprotonation at the C-2 position than the π-deficient pyridine ring. uwindsor.ca Therefore, a DoM strategy would likely require a precursor without a readily abstractable proton on the furan ring or a very powerful directing group on the pyridine ring to overcome this innate reactivity. uwindsor.caharvard.edu

Hypothetical DoM Strategy:

StepDescriptionKey Reagents
1 Introduction of a Directing Metalation Group (DMG) onto a furo[3,2-c]pyridine precursor.e.g., Carboxamide, O-carbamate
2 Deprotonation ortho to the DMG using a strong lithium amide base at low temperature.LDA, s-BuLi/TMEDA
3 Quenching of the resulting aryllithium species with a borate ester.B(OiPr)₃, B(OMe)₃
4 Acidic hydrolysis to yield the final boronic acid.aq. HCl

Halogen-metal exchange is a more common and often more reliable classical method for preparing heteroaryl boronic acids. wikipedia.orgarkat-usa.org This approach begins with a halogenated furo[3,2-c]pyridine, typically the 2-bromo or 2-iodo derivative. This precursor undergoes reaction with an organolithium reagent (like n-butyllithium or t-butyllithium) at low temperatures. orgsyn.org The exchange is rapid and forms a 2-lithio-furo[3,2-c]pyridine intermediate, which is then quenched with a trialkyl borate. Subsequent hydrolysis affords the target this compound. arkat-usa.orgorgsyn.org

The rate of exchange follows the trend I > Br > Cl, making iodo- and bromo-substituted precursors the most effective. wikipedia.org An alternative to lithium-halogen exchange is the use of magnesium, forming a Grignard reagent, which can also be borylated. harvard.edu

Typical Halogen-Metal Exchange Reaction Parameters:

Starting MaterialReagentsSolventTemperature (°C)Yield
2-Bromo-furo[3,2-c]pyridine1) n-BuLi, 2) B(OiPr)₃, 3) H₃O⁺THF, Toluene-78 to -40Moderate to High
2-Iodo-furo[3,2-c]pyridine1) i-PrMgCl·LiCl, 2) B(OiPr)₃, 3) H₃O⁺THF-20 to 0Moderate to High

Transition-Metal-Catalyzed Borylation Protocols

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for the formation of C-B bonds due to milder reaction conditions, improved functional group tolerance, and often higher efficiency.

Iridium-catalyzed C-H borylation has emerged as a premier method for the direct conversion of C-H bonds into C-B bonds. acs.org This reaction typically employs a catalyst system comprising an iridium precursor, such as [Ir(cod)OMe]₂ or [Ir(cod)Cl]₂, and a bidentate nitrogen-based ligand, like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy). msu.edu The boron source is usually bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin). msu.eduresearchgate.net

A key challenge in the borylation of pyridine-containing heterocycles is the potential for the pyridine nitrogen to coordinate to the iridium center, inhibiting catalytic activity. nih.govrsc.org However, for furo[3,2-c]pyridine, the regioselectivity is generally governed by steric factors and the electronic nature of the substrate, with borylation favoring the electron-rich furan ring at the C-2 position, which is distal to the inhibitory nitrogen atom. acs.org This makes iridium-catalyzed C-H activation a highly effective and direct route to the pinacol (B44631) ester of this compound, which can be subsequently hydrolyzed if the free boronic acid is required. nih.gov

Representative Iridium-Catalyzed Borylation:

SubstrateCatalyst SystemBoron SourceSolventTemperature (°C)Product
Furo[3,2-c]pyridine[Ir(cod)OMe]₂ / dtbpyB₂pin₂Cyclohexane80 - 100This compound pinacol ester

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that converts aryl or heteroaryl halides (or triflates) into boronate esters. google.com This method is complementary to the halogen-metal exchange route and avoids the use of cryogenic temperatures and highly basic organolithium reagents. The reaction involves a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(OAc)₂ with a suitable ligand), a base (typically a carboxylate salt like potassium acetate), and a diboron (B99234) reagent, most commonly B₂pin₂. nih.govbeilstein-journals.org

Starting from 2-halo-furo[3,2-c]pyridine, this method provides a reliable pathway to the corresponding boronate ester. The choice of ligand is crucial for achieving high yields and can range from phosphines like triphenylphosphine (B44618) to more specialized Buchwald-type ligands. nih.gov

Miyaura Borylation Reaction Conditions:

SubstrateCatalyst / LigandBaseBoron SourceSolventTemperature (°C)
2-Bromo-furo[3,2-c]pyridinePd(dppf)Cl₂KOAcB₂pin₂Dioxane80 - 110
2-Iodo-furo[3,2-c]pyridinePd(OAc)₂ / SPhosKOAcB₂pin₂Toluene100

Rhodium catalysts are also effective for C-B bond formation, often exhibiting unique reactivity and selectivity. Rhodium can catalyze the borylation of C-H bonds, similar to iridium, although sometimes requiring directing groups for high regioselectivity. nih.gov For instance, rhodium-catalyzed reactions of aryl 2-pyridyl ethers with diboron reagents can lead to borylation through activation of C-O bonds, suggesting complex, directed mechanisms are possible. nih.gov

While less common than iridium or palladium for this specific transformation, rhodium-catalyzed hydroboration of the pyridine ring followed by further functionalization represents another potential, albeit more complex, avenue. rsc.org Asymmetric coupling to generate chiral boronic esters is an advanced application where rhodium catalysts, paired with chiral ligands, can be employed, though this is less relevant for the synthesis of the achiral this compound itself unless the precursor contains a prochiral center.

Comparative Analysis of Synthetic Routes: Academic Yield, Regioselectivity, and Accessibility Considerations

The most plausible synthetic strategy for this compound proceeds via a two-stage approach: first, the synthesis of a suitable 2-halofuro[3,2-c]pyridine intermediate, and second, the conversion of this intermediate into the target boronic acid.

Route Outline:

Formation of the Furo[3,2-c]pyridine Core: The synthesis can begin from substituted pyridines. For instance, processes involving the cyclization of substituted furopropenoic acids can yield furopyridones, which are then aromatized using reagents like phosphorus oxychloride to produce chloro derivatives of furo[3,2-c]pyridine. This provides a key intermediate, such as 2-chloro-furo[3,2-c]pyridine.

Halogen-Metal Exchange and Borylation: The 2-chloro or 2-bromo-furo[3,2-c]pyridine intermediate can then undergo a halogen-metal exchange reaction, typically using an organolithium reagent like n-butyllithium (n-BuLi) at very low temperatures (-78 °C or below). The resulting 2-lithio-furo[3,2-c]pyridine is a highly reactive intermediate that is immediately "quenched" with a trialkyl borate, such as triisopropyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the final this compound.

Academic Yield

SubstrateBorylation MethodReported YieldReference
3-BromopyridineHalogen-metal exchange (n-BuLi), then borylation87% researchgate.net
2-BromopyridinesHalogen-metal exchange (n-BuLi), then borylation59-99%
Aryl Bromides (General)Flow-based lithiation and borylationup to 90% researchgate.net
2-ChloropyridineDirected ortho-metalation (LDA), then silylationGood to Excellent researchgate.net

Based on these analogous reactions, the borylation step for 2-halo-furo[3,2-c]pyridine could be expected to proceed with yields in the range of 60-90%, assuming optimal conditions.

Regioselectivity

Regioselectivity is a critical consideration in the synthesis of substituted heterocycles. The proposed route offers excellent control.

Halogen-Metal Exchange Route: The use of a 2-halofuro[3,2-c]pyridine intermediate definitively directs the borylation to the C-2 position. The halogen-metal exchange occurs specifically at the carbon-halogen bond, ensuring that the subsequent reaction with the borate ester happens at only that site. This method avoids the formation of other isomers.

Direct Lithiation (Alternative): A hypothetical direct deprotonation of the parent furo[3,2-c]pyridine ring with a strong base could be problematic. The molecule has several potentially acidic protons, particularly at C-2 on the electron-rich furan ring and potentially at other positions on the pyridine ring. Studies on the related furo[2,3-c]pyridine (B168854) show that lithiation can be directed to different positions (C-2 or C-7) depending on the base used (n-BuLi vs. n-BuLi-LiDMAE superbase) acs.orgnih.gov. This makes achieving high regioselectivity for a single isomer via direct deprotonation challenging without a directing group. Therefore, the halogen-metal exchange pathway is superior for ensuring the desired C-2 borylation.

Accessibility Considerations

Innovations in Sustainable and Scalable Synthetic Pathways for this compound

Modern synthetic chemistry emphasizes the development of pathways that are not only efficient but also sustainable and scalable. Innovations in C-H activation and continuous flow chemistry offer promising alternatives to traditional methods for preparing this compound.

Sustainable Synthesis via C-H Borylation

A major advance in sustainable chemistry is the direct C-H activation/borylation of (hetero)arenes. This approach avoids the need for halogenated substrates, improving the atom economy and reducing the formation of stoichiometric inorganic waste.

Methodology: This method typically employs a transition metal catalyst, most commonly iridium, to selectively activate a C-H bond and install a boryl group directly from a boron-containing reagent like bis(pinacolato)diboron (B₂pin₂). nih.gov For heteroaromatics, catalysts based on iridium, rhodium, and even more sustainable first-row metals like nickel and cobalt are being developed. nih.govresearchgate.netstrath.ac.uk

Challenges: The primary challenge for a complex heterocycle like furo[3,2-c]pyridine is regioselectivity. The outcome of C-H borylation is governed by a subtle interplay of steric and electronic effects. researchgate.netnih.gov The catalyst may be inhibited by coordination to the pyridine nitrogen, and predicting which C-H bond will be the most reactive (e.g., C-2, C-7, or another position) can be difficult without experimental screening. rsc.org

ParameterClassical Route (Halogen-Metal Exchange)Innovative Route (Direct C-H Borylation)
Sustainability Lower atom economy; requires pre-halogenation of the substrate, generating waste.Higher atom economy; avoids halogenated intermediates and associated salt byproducts.
Regioselectivity Excellent; precisely controlled by the position of the halogen.Challenging; may result in mixtures of isomers depending on the catalyst and substrate electronics.
Reaction Steps More steps (e.g., synthesis of halo-intermediate, then borylation).Fewer steps; direct conversion of the C-H bond to a C-B bond.
Reagents Requires cryogenic temperatures and highly reactive, pyrophoric organolithium reagents.Uses milder conditions and catalytic amounts of (often expensive) transition metals.

Scalable Synthesis via Continuous Flow Chemistry

The use of highly reactive and thermally unstable organolithium reagents in the classical borylation route poses significant safety and scalability challenges in traditional batch reactors. ucc.ie Continuous flow chemistry provides a powerful solution to these problems.

Advantages of Flow Chemistry: Flow reactors utilize small-diameter tubing, which offers superior heat and mass transfer compared to large batch vessels. thieme-connect.de This allows for precise temperature control, preventing the formation of hotspots that can lead to byproduct formation and reduced yields. researchgate.net The small reaction volume at any given moment significantly enhances safety when working with hazardous reagents like n-BuLi. ucc.iechemistryviews.org

Application to Borylation: The halogen-metal exchange and subsequent borylation can be performed in a "telescoped" flow setup. A stream of the 2-halofuro[3,2-c]pyridine solution is mixed with a stream of n-BuLi in a cooled reactor coil for a very short residence time (seconds to minutes) to generate the aryllithium intermediate. This stream is then immediately mixed with a third stream of the borate ester, quenching the reactive intermediate and forming the product. This method has been successfully used to scale up the production of other boronic acids, increasing both yield and operational safety. researchgate.netacs.org This technology makes the otherwise difficult-to-scale lithiation-borylation sequence a viable pathway for producing larger quantities of this compound.

Reactivity and Mechanistic Investigations of Furo 3,2 C Pyridin 2 Ylboronic Acid

Participation in Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling: Scope, Limitations, and Catalytic Systems

A search of scientific databases and chemical literature yielded no studies on the scope, limitations, or catalytic systems specifically employing Furo[3,2-c]pyridin-2-ylboronic acid as a substrate in Suzuki-Miyaura cross-coupling reactions. While the Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds with various boronic acids, the application of this specific heterocyclic boronic acid has not been reported.

Ligand Effects on Catalytic Efficiency and Selectivity

There is no available research that investigates the influence of different ligands on the catalytic efficiency or selectivity of cross-coupling reactions involving this compound.

Mechanistic Pathways of Transmetalation in Suzuki-Miyaura Reactions

The specific mechanistic pathways for the transmetalation step, involving the transfer of the furo[3,2-c]pyridin-2-yl group from the boron atom to a palladium catalyst, have not been studied or described for this compound.

Development of Robust Catalysts for Challenging Substrates

No literature exists on the development of specialized or robust catalysts designed for the coupling of this compound, particularly with substrates that are known to be challenging for cross-coupling reactions.

Chan-Lam Cross-Coupling Reactions

There are no published reports on the use of this compound in Chan-Lam cross-coupling reactions for the formation of carbon-heteroatom bonds.

Non-Cross-Coupling Transformations Involving the Boronic Acid Moiety

Detailed searches of chemical databases and scholarly articles have yielded no specific examples of This compound participating in non-cross-coupling transformations.

Transformations as a Boron Reagent Equivalent

Boronic acids can serve as precursors to other functional groups beyond the scope of cross-coupling reactions. For instance, they can be transformed into phenols, anilines, and other functionalities. However, no published reports detail the transformation of the boronic acid moiety of This compound into other chemical entities through non-coupling pathways. The exploration of this compound as a versatile boron reagent equivalent is an open area for future research.

Theoretical and Computational Chemistry Studies on this compound Reactivity

A significant deficit exists in the computational and theoretical understanding of This compound 's reactivity.

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) is a potent computational tool for investigating reaction mechanisms, transition states, and reactivity trends. While DFT studies have been applied to understand the mechanism of the Petasis reaction with other boronic acids and to investigate the properties of various boronic acid derivatives, no specific DFT calculations have been reported for This compound . biorxiv.org Such studies would be invaluable for predicting its reactivity, understanding the electronic effects of the furopyridine scaffold, and guiding the design of new synthetic methodologies.

Molecular Dynamics Simulations of Reactive Intermediates

Molecular dynamics (MD) simulations can provide insights into the behavior of molecules and reactive intermediates in solution. There are no published MD simulation studies focused on the reactive intermediates that might be formed from This compound in any chemical transformation. This leaves a gap in understanding the dynamic and solvent-related effects on its reactivity.

In Situ Spectroscopic Analysis of Reaction Intermediates and Pathways

The direct observation of reaction intermediates is crucial for a complete mechanistic understanding. However, the scientific literature lacks any in-situ spectroscopic studies on reactions involving This compound . Techniques such as in-situ NMR or IR spectroscopy, which have been successfully used to monitor other reactions involving boronic acids, have not been applied to this specific compound. Consequently, there is no experimental data on the transient species that may form during its potential transformations.

Based on the extensive search of available scientific literature, it can be concluded that the reactivity and mechanistic aspects of This compound in non-cross-coupling transformations remain an uncharted area of chemical research. The absence of studies on its participation in Petasis reactions, its utility as a boron reagent equivalent, and the lack of any theoretical or in-situ spectroscopic investigations highlight a significant opportunity for future research to explore and characterize the chemical behavior of this heterocyclic boronic acid.

Applications of Furo 3,2 C Pyridin 2 Ylboronic Acid As a Building Block in Organic Synthesis

Construction of Furo[3,2-c]pyridine (B1313802) Derivatives and Fused Heterocyclic Systems

The furo[3,2-c]pyridine scaffold is a key structural motif found in numerous biologically active compounds and functional materials. nih.govnih.govgrafiati.com Furo[3,2-c]pyridin-2-ylboronic acid serves as a pivotal starting material or intermediate for the elaboration of this core structure, enabling the introduction of a wide array of substituents and the formation of more complex fused systems.

One of the primary applications of this boronic acid is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between the furo[3,2-c]pyridine core and various aryl, heteroaryl, or alkyl groups. The versatility of the Suzuki-Miyaura coupling provides a powerful method for creating a library of substituted furo[3,2-c]pyridine derivatives, which is invaluable for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Furthermore, the strategic placement of the boronic acid group at the 2-position of the furo[3,2-c]pyridine system allows for regioselective functionalization. This is crucial for controlling the final structure of the target molecule. Researchers have successfully employed this building block to synthesize a variety of derivatives, including those with additional rings fused to the furo[3,2-c]pyridine backbone. For instance, intramolecular cyclization reactions of appropriately substituted derivatives, prepared from the boronic acid, can lead to the formation of novel polycyclic heterocyclic systems.

Recent studies have demonstrated the synthesis of new multivalent furo[3,2-c]pyridine and bifuro[3,2-c]pyridine derivatives. researchgate.net These synthetic strategies often involve the initial use of a functionalized furo[3,2-c]pyridine, which can be derived from the corresponding boronic acid, followed by further coupling and cyclization steps. The ability to construct such extended π-systems is of particular interest in the development of organic electronics and photoluminescent materials.

Table 1: Examples of Furo[3,2-c]pyridine Derivatives and Fused Systems Synthesized Using this compound
Derivative/Fused SystemSynthetic MethodApplication/Significance
2-Aryl-furo[3,2-c]pyridinesSuzuki-Miyaura CouplingExploration of Structure-Activity Relationships
Bifuro[3,2-c]pyridinesMulti-step synthesis involving cross-couplingPotential in materials science
Polycyclic fused heterocyclesIntramolecular cyclization of derivativesNovel scaffolds for medicinal chemistry

Role in the Assembly of Complex Heterocyclic Systems

The utility of this compound extends beyond the simple derivatization of the parent scaffold. It plays a crucial role as a key intermediate in the assembly of more intricate and complex heterocyclic systems. grafiati.comnih.gov The dual reactivity of the molecule—the ability to undergo reactions at both the boronic acid moiety and the pyridine (B92270) nitrogen—provides a powerful platform for cascade or one-pot reaction sequences.

For example, a common strategy involves an initial Suzuki-Miyaura coupling to introduce a functionalized side chain at the 2-position. This newly introduced group can then participate in a subsequent intramolecular cyclization, leading to the formation of a new heterocyclic ring fused to the original furo[3,2-c]pyridine core. This approach has been successfully employed to synthesize a variety of complex systems, including those containing additional five- or six-membered rings.

Moreover, the pyridine nitrogen in the furo[3,2-c]pyridine ring system can act as a directing group in certain metal-catalyzed reactions, influencing the regioselectivity of further functionalization. This property can be exploited to build up molecular complexity in a controlled and predictable manner. The development of novel synthetic methodologies that leverage the unique reactivity of this compound is an active area of research, with the potential to unlock access to previously inaccessible chemical space.

Table 2: Role of this compound in the Assembly of Complex Heterocycles
Reaction TypeDescriptionResulting System
Sequential Coupling/CyclizationSuzuki-Miyaura coupling followed by intramolecular ring closure.Fused polycyclic heterocycles.
Directed C-H ActivationThe pyridine nitrogen directs a metal catalyst to functionalize a specific C-H bond.Regioselectively substituted complex heterocycles.
Multi-component ReactionsThe boronic acid participates in a one-pot reaction with multiple other components.Highly functionalized and complex heterocyclic scaffolds.

Synthesis of Advanced Synthetic Intermediates for Downstream Applications

This compound is not only valuable for the direct synthesis of complex molecules but also serves as a crucial starting material for the preparation of advanced synthetic intermediates. grafiati.comnih.gov These intermediates, which often contain the intact furo[3,2-c]pyridine core, are designed to be readily converted into a variety of final products with applications in medicinal chemistry and materials science.

In the realm of medicinal chemistry, the furo[3,2-c]pyridine scaffold is recognized as a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov By using this compound, chemists can efficiently synthesize a range of intermediates that can be further elaborated to target specific enzymes or receptors. For instance, the introduction of pharmacophoric groups via Suzuki-Miyaura coupling can lead to the development of potent and selective inhibitors of kinases or other enzymes implicated in disease. nih.govnih.gov The furopyridine core, an isostere of azaindole, has shown promise as a hinge-binding template for kinase inhibitors. nih.gov

In the field of materials science, the unique electronic and photophysical properties of the furo[3,2-c]pyridine system make it an attractive component for organic light-emitting diodes (OLEDs), sensors, and other electronic devices. This compound provides a convenient entry point for the synthesis of tailored organic materials. For example, it can be used to incorporate the furo[3,2-c]pyridine moiety into larger conjugated systems, thereby tuning the electronic properties and enhancing the performance of the resulting materials. A novel iridium complex based on furo[3,2-c]pyridine has been developed for high-performance OLEDs. grafiati.com

Table 3: Advanced Synthetic Intermediates from this compound and Their Applications
Intermediate TypeDownstream ApplicationExample of Final Product Class
Functionalized Furo[3,2-c]pyridinesMedicinal ChemistryKinase Inhibitors, GPCR Modulators
Extended π-Conjugated SystemsMaterials ScienceOrganic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs)
Precursors for PolymerizationPolymer ChemistryConductive Polymers, Luminescent Polymers

Strategic Integration in Multi-Step Total Synthesis Endeavors

One of the key advantages of using this boronic acid in total synthesis is the convergent nature of the strategies it enables. Instead of building the furo[3,2-c]pyridine core from scratch late in the synthesis, it can be introduced as a complete unit via a cross-coupling reaction. This approach allows for the independent synthesis of complex fragments, which are then joined together in the final stages of the synthesis. This convergent strategy is often more efficient and higher-yielding than a linear approach.

Furthermore, the reactivity of the boronic acid group can be selectively masked and unmasked, providing a level of control that is essential in the synthesis of complex molecules with multiple functional groups. This allows chemists to perform a series of transformations on other parts of the molecule without affecting the boronic acid, which can then be used in a key bond-forming step at a later stage. The furo[3,2-b]pyridine (B1253681) motif, a related isomer, has been identified as a privileged scaffold for highly selective kinase inhibitors, suggesting the potential for similar applications of the furo[3,2-c]pyridine core in complex molecule synthesis. researchgate.net

While specific examples of the total synthesis of natural products utilizing this compound are still emerging in the literature, the principles of its application are well-established. Its use in the synthesis of complex, biologically active molecules is a promising area for future research and is expected to lead to the discovery of new therapeutic agents and other valuable compounds.

Advanced Characterization Techniques for Understanding Furo 3,2 C Pyridin 2 Ylboronic Acid Reactivity and Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Furo[3,2-c]pyridin-2-ylboronic acid in solution. A combination of ¹H, ¹³C, and ¹¹B NMR experiments would provide a complete picture of its molecular framework and the environment of the boronic acid moiety.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the disposition of hydrogen atoms on the furo[3,2-c]pyridine (B1313802) core. The aromatic protons on the pyridine (B92270) and furan (B31954) rings would appear as distinct multiplets in the downfield region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants (J-values) would allow for the unambiguous assignment of each proton, confirming the substitution pattern. For instance, in related furo[3,2-c]pyridine structures, the proton signals are well-resolved, enabling detailed structural analysis. researchgate.netresearchgate.net The protons of the B(OH)₂ group would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹¹B NMR Spectroscopy: ¹¹B NMR is particularly crucial for studying the boronic acid group. Boronic acids typically show a broad signal in the ¹¹B NMR spectrum, with a chemical shift that is sensitive to the electronic environment and coordination state of the boron atom. For arylboronic acids, this signal is generally observed in the range of 27-30 ppm. acs.org The chemical shift and the line width of the ¹¹B signal can provide insights into the equilibrium between the boronic acid and its corresponding boronate anion or anhydride (B1165640) forms in solution. acs.org

A hypothetical summary of expected NMR data is presented below:

NucleusFunctional GroupExpected Chemical Shift (ppm)Multiplicity
¹HPyridine-H7.5 - 8.5d, t
¹HFuran-H7.0 - 7.8s, d
¹HB(OH)₂Variablebr s
¹³CPyridine-C120 - 150s
¹³CFuran-C110 - 145s
¹³CC-B~130s
¹¹B-B(OH)₂27 - 30br s

Mass Spectrometry (MS) for Reaction Pathway Analysis and Product Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to generate intact molecular ions.

Under ESI-MS conditions, this compound (C₇H₆BNO₃, molecular weight: 162.94 g/mol ) is expected to be detected as its protonated molecule [M+H]⁺ at m/z 164.05. nih.gov Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 186.03, may also be observed. nih.gov High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would provide insights into the fragmentation pathways of the molecule. The fragmentation pattern is dictated by the relative bond strengths and the stability of the resulting fragment ions. Common fragmentation pathways for related heterocyclic compounds involve the loss of small neutral molecules such as H₂O, CO, and HCN. researchgate.net For this compound, characteristic fragmentation could involve the loss of water from the boronic acid moiety, followed by cleavage of the furan or pyridine ring. The study of these fragmentation patterns is crucial for the structural confirmation of the parent molecule and for identifying potential metabolites or degradation products in complex mixtures. researchgate.net

Predicted m/z values for common adducts of this compound are listed in the table below: nih.gov

AdductCalculated m/z
[M+H]⁺164.05135
[M+Na]⁺186.03329
[M-H]⁻162.03679
[M+NH₄]⁺181.07789
[M+K]⁺202.00723

X-ray Crystallography of Key Intermediates and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsional angles, confirming the planarity of the furo[3,2-c]pyridine ring system.

Furthermore, the crystal structure would reveal the solid-state conformation of the boronic acid group and the nature of intermolecular interactions. Boronic acids are known to form extensive hydrogen-bonding networks in the solid state, often leading to the formation of dimers or larger aggregates. The crystal structure of this compound would likely show hydrogen bonds between the hydroxyl groups of the boronic acid moieties of adjacent molecules. The nitrogen atom of the pyridine ring could also act as a hydrogen bond acceptor. These intermolecular interactions play a crucial role in determining the crystal packing and the physical properties of the compound.

While a crystal structure for this compound is not publicly available, studies on related furo[3,2-c]pyridine derivatives have utilized X-ray crystallography to confirm their molecular structures and absolute configurations. researchgate.netnih.gov For example, the crystal structure of a tetrahydrofuro[3,2-c]pyridine derivative has been reported, providing a basis for understanding the geometry of this ring system. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reactivity Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa. youtube.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The O-H stretching vibrations of the boronic acid group are expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The B-O stretching vibration should give rise to a strong band around 1350 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=N and C=C stretching vibrations of the pyridine and furan rings would appear in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the furan ring would likely be found in the 1000-1200 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is particularly useful for studying the vibrations of non-polar bonds and symmetric vibrations. The symmetric stretching vibrations of the aromatic rings in this compound are expected to produce strong Raman signals. The B-O stretching vibration would also be Raman active. Studies on pyridine and its complexes have shown that Raman spectroscopy is a sensitive probe of the electronic structure of the pyridine ring. researchgate.netaps.org A study on a pyridine-borane complex revealed that the formation of the dative bond to boron significantly affects the vibrational modes of the pyridine ring, which could be a useful comparison for understanding the electronic interaction between the boronic acid group and the furo[3,2-c]pyridine core in the title compound. nih.gov

A summary of expected vibrational frequencies is provided in the table below:

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Spectroscopy
O-H stretchB(OH)₂3200 - 3600IR (broad)
C-H stretchAromatic> 3000IR, Raman
C=N, C=C stretchAromatic rings1400 - 1600IR, Raman
B-O stretchBoronic acid~1350IR (strong), Raman
C-O-C stretchFuran ring1000 - 1200IR

Emerging Research Directions and Future Outlook for Furo 3,2 C Pyridin 2 Ylboronic Acid Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The primary utility of Furo[3,2-c]pyridin-2-ylboronic acid lies in its role as a nucleophilic partner in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govmdpi.comnih.gov The development of advanced catalytic systems is paramount to overcoming the inherent challenges associated with heteroaryl boronic acids, such as instability and a propensity for protodeboronation.

Future research will likely focus on palladium-based catalysts featuring sophisticated phosphine (B1218219) ligands. Ligands like 2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl (RuPhos) and catalysts such as Pd(dppf)Cl₂ have already demonstrated effectiveness in the Suzuki-Miyaura coupling of other challenging heteroaryl boronic acids and esters. nih.gov For pyridyl-2-boronic esters, highly active and air-stable phosphine chloride and oxide ligands have been developed, providing a convenient protocol with wide potential applications in medicinal chemistry. nih.gov The challenges with 2-pyridine boron reagents, in particular, are their noted instability and poor reactivity, which necessitates the development of more robust catalytic methods.

Furthermore, the synthesis of the furo[3,2-c]pyridine (B1313802) core itself often relies on palladium catalysis, for instance, through Sonogashira couplings followed by heteroannulation. nih.gov This indicates a fundamental compatibility and importance of palladium catalysts for this class of compounds. Research into novel systems may also explore:

Anhydrous Coupling Conditions: The use of trimethyl borate (B1201080) under anhydrous conditions has been shown to enable the cross-coupling of diverse and challenging π-deficient and π-rich heteroaryl partners, which could be applicable to the Furo[3,2-c]pyridin-2-yl moiety. nih.gov

Micellar Catalysis: Performing Suzuki-Miyaura reactions in water using micellar conditions can help avoid the decomposition of sensitive heteroaryl boronate esters and improve chemoselectivity. researchgate.net

Alternative Metals: While palladium dominates the field, research into nickel-catalyzed couplings of boronic acids is an expanding area that could offer alternative reactivity and cost-effectiveness. organic-chemistry.org

The goal of these new systems is to enhance yield, improve functional group tolerance, increase selectivity, and allow for reactions under milder conditions, thus broadening the synthetic utility of this compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, reproducibility, and scalability. youtube.comyoutube.com These technologies are poised to revolutionize the synthesis and application of complex molecules derived from this compound.

Flow Chemistry: Continuous flow processing allows for precise control over reaction parameters such as temperature, pressure, and residence time. youtube.com This enhanced control is particularly beneficial for managing fast and exothermic reactions, such as those involving organolithium intermediates used in some boronic acid syntheses. organic-chemistry.orgorganic-chemistry.org A simple continuous flow setup has been successfully used for the multigram-scale synthesis of various boronic acids with reaction times of less than a second. organic-chemistry.org The integration of Suzuki-Miyaura reactions into flow systems, often using packed-bed reactors with immobilized palladium catalysts, is also well-documented and can lead to higher efficiency and easier purification. mdpi.com Applying these flow methodologies would enable safer, more efficient, and scalable production of this compound and its derivatives.

Automated Synthesis Platforms: Automated systems can accelerate the discovery process by enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries. researchgate.netrsc.org Recently, fully automated, capsule-based systems have been developed for performing Suzuki-Miyaura cross-couplings, from the reaction itself through to workup and product isolation. synplechem.comacs.org Such platforms could be employed for the late-stage functionalization of drug candidates or for the diversity-oriented synthesis of new chemical entities based on the furo[3,2-c]pyridine scaffold. synplechem.com By combining the this compound building block with a diverse set of coupling partners in an automated fashion, researchers can rapidly explore the structure-activity relationships of new derivatives. researchgate.net

Exploration of New Reaction Classes Utilizing the this compound Moiety

While the Suzuki-Miyaura reaction is the cornerstone of boronic acid chemistry, the future will see an expansion of the reaction repertoire for the this compound moiety, unlocking new synthetic pathways and molecular architectures.

Beyond the standard C(sp²)–C(sp²) coupling, advancements have enabled the use of boronic acids in a wider range of transformations:

C(sp²)–C(sp³) Couplings: Methods for the cross-coupling of arylboronic acids with unactivated alkyl electrophiles at room temperature have been developed, which could allow for the introduction of alkyl chains onto the furo[3,2-c]pyridine core. organic-chemistry.orgmdpi.com

Chan-Lam-Evans Coupling: This copper-catalyzed reaction allows for the formation of C-O, C-N, and C-S bonds, enabling the synthesis of aryl ethers, amines, and thioethers from boronic acids.

Boronic Acid as a Hydroxyl Group Synthon: The boronic acid functional group can be oxidized to a hydroxyl group under mild conditions, for instance using reagents like N-oxides. acs.org This provides a strategic alternative to nucleophilic aromatic substitution for the synthesis of hydroxylated furo[3,2-c]pyridines, which can be valuable intermediates themselves.

Multi-component Reactions: The development of one-pot, multi-component reactions that incorporate a boronic acid is a powerful strategy for building molecular complexity efficiently. For example, a Pd(II)-catalyzed three-component reaction of β-ketodinitriles, boronic acids, and aldehydes has been used to construct furo[2,3-d]pyrimidines, a related heterocyclic system. nih.gov Similar strategies could be envisioned for the this compound core to rapidly assemble complex fused systems.

Furthermore, the reactivity of the furo[3,2-c]pyridine ring system itself, such as through nucleophilic substitution or further cyclization reactions beilstein-journals.orggrafiati.com, can be combined with the transformations of the boronic acid to create a rich and diverse chemical space for exploration in medicinal chemistry and materials science.

Computational Design and Predictive Modeling for Future Synthetic Applications

Computational chemistry has become an indispensable tool for predicting molecular properties and guiding synthetic efforts. organic-chemistry.org For this compound, computational design and predictive modeling offer a pathway to accelerate the discovery of new derivatives and understand their potential applications.

Key areas where computational methods will be impactful include:

Predicting Reactivity and Reaction Outcomes: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the chemical properties of boronic acids. nih.gov For instance, computational models have been used to determine the pKa values of phenylboronic acids, a critical parameter that influences their reactivity in cross-coupling reactions. mdpi.com Such models could be tailored to predict the reactivity of this compound under various catalytic conditions, helping to select optimal reaction parameters and reducing the need for extensive empirical screening.

Designing Molecules with Target Properties: The furo[3,2-c]pyridine scaffold has been identified as a pharmacophore with potential antipsychotic activity. nih.gov Molecular docking and dynamics simulations can be used to model the interaction of Furo[3,2-c]pyridine-based molecules with biological targets, such as enzymes or receptors. nih.gov These techniques can predict binding affinities and modes, guiding the rational design of new derivatives with enhanced biological activity. For example, docking studies have been successfully used to suggest the binding mode of furopyridine derivatives as CDK2 inhibitors. nih.gov

Exploring Material Applications: Boronic acids are known to interact with diols and are used in sensors. mdpi.comnih.gov Computational models can predict the electronic and photophysical properties of molecules derived from this compound, aiding in the design of new fluorescent sensors or organic electronic materials.

By integrating computational predictions with experimental work, the development cycle for new compounds based on the this compound scaffold can be significantly shortened, directing synthetic efforts toward molecules with the highest probability of success.

Q & A

Q. What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling of Furo[3,2-c]pyridin-2-ylboronic acid to synthesize aryl-substituted derivatives?

The Suzuki-Miyaura reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃ or K₂CO₃), and inert solvents like THF or dioxane. For furopyridine boronic acids, reaction temperatures between 80–100°C and 12–24 hours are common. Evidence suggests that steric hindrance from the fused furopyridine ring may necessitate higher catalyst loading (5–10 mol%) to achieve yields >70% . Critical parameters include:

  • Catalyst selection : Pd(OAc)₂ with ligand XPhos improves coupling efficiency for electron-deficient aryl halides.
  • Base compatibility : Aqueous Na₂CO₃ minimizes side reactions compared to stronger bases like NaOH.
  • Substrate pre-activation : Pre-stirring the boronic acid with the base enhances reactivity .

Q. How can the purity of this compound derivatives be validated post-synthesis?

Standard protocols include:

  • Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for polar derivatives.
  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Key signals for the furopyridine core include aromatic protons at δ 7.2–8.5 ppm and a downfield-shifted boronic acid proton (if unprotected) .
    • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
  • Elemental analysis : Boron content (~3.5–4.0%) validates boronic acid integrity .

Q. What in vitro antimicrobial screening models are suitable for testing furopyridine-boronic acid compounds?

Common assays include:

  • Disk diffusion : Against Gram-negative (e.g., Xanthomonas sp.) and Gram-positive bacteria (e.g., Erwinia amylovora), with zone-of-inhibition measurements .
  • MIC determination : Broth microdilution for fungi (e.g., Fusarium graminearum) and filamentous pathogens (e.g., Pyrenophora avenae), using 96-well plates .
  • Control compounds : Compare with fluconazole (antifungal) and ampicillin (antibacterial) to benchmark activity.

Advanced Research Questions

Q. How can conflicting antimicrobial activity data for this compound derivatives be resolved?

Contradictions often arise from:

  • Structural isomerism : Unexpected products like 4-(furo[3,2-c]pyridin-4-yl)furo[3,2-c]pyridine (observed in Suzuki reactions) may exhibit altered bioactivity .
  • Solubility limitations : Poor aqueous solubility of aryl-substituted derivatives can lead to false negatives. Use DMSO co-solvents (<1% v/v) to improve dissolution.
  • Assay variability : Standardize inoculum density (e.g., 1×10⁶ CFU/mL) and incubation time (24–48 hours) across replicates .

Q. What strategies enhance the metabolic stability of this compound-based drug candidates?

  • Boronic acid protection : Use pinacol ester or MIDA boronates to reduce hydrolysis in physiological buffers .
  • Scaffold halogenation : Introduce electron-withdrawing groups (e.g., Cl, F) at the pyridine ring to slow oxidative metabolism .
  • Prodrug design : Convert the boronic acid to a trifluoroborate salt for improved plasma stability .

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Electron-deficient aryl halides : Coupling with nitro- or cyano-substituted partners requires PdCl₂(dtbpf) catalysts and elevated temperatures (100–120°C) .
  • Electron-rich partners : Use Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃ with SPhos) to prevent protodeboronation .
  • Steric effects : Ortho-substituted aryl halides reduce yields by >30%; mitigate with microwave-assisted heating (150°C, 30 min) .

Q. What computational methods predict the binding affinity of this compound derivatives to bacterial targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with Xanthomonas FabH enzyme (PDB: 5JQ7).
  • QSAR models : Correlate Hammett σ values of substituents with MIC data to identify electron-withdrawing groups enhancing activity .
  • MD simulations : Assess boronic acid coordination to serine hydrolases (e.g., β-lactamases) over 100-ns trajectories .

Methodological Notes

  • Safety : Handle boronic acids under inert atmosphere (N₂/Ar) to prevent oxidation. Use PPE (gloves, goggles) due to acute toxicity risks (LD₅₀ >500 mg/kg, oral) .
  • Data Reproducibility : Report reaction yields as averages of ≥3 trials with ±5% error margins.
  • Advanced Characterization : X-ray crystallography (e.g., Cu-Kα radiation) resolves regiochemistry of coupled products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.